molecular formula C12H13N3OS2 B5527794 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide

2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide

Cat. No. B5527794
M. Wt: 279.4 g/mol
InChI Key: CAYMKZYGPBNBMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol derivatives with various electrophiles. For compounds similar to "2-[(6-Amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide," a common strategy might include the condensation of N-(benzothiazol-2-yl)-2-chloroacetamide with cyclopropylamines. This method provides a versatile approach to introduce different substituents at the nitrogen atom of the acetamide moiety, potentially yielding a variety of derivatives with diverse physical and chemical properties (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using analytical and spectral studies, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), alongside single crystal X-ray diffraction for definitive structural elucidation. These techniques confirm the presence of the benzothiazole core, the acetamide linkage, and the substitution patterns around the molecule, providing insight into the compound's potential interaction mechanisms with biological targets (Wang et al., 2014).

Chemical Reactions and Properties

Compounds bearing the benzothiazole and acetamide functional groups are susceptible to nucleophilic attack, facilitating further chemical modifications. The thioether linkage (sulfur atom connected to an aromatic system) can undergo oxidation, potentially leading to sulfoxides and sulfones, altering the compound's chemical behavior and biological activity. Additionally, the amino group on the benzothiazole ring could participate in the formation of salts or amides, offering a route to diversify the chemical structure and explore different pharmacological profiles (Shams et al., 2010).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical development. These properties can be fine-tuned by altering the substituents on the benzothiazole ring or the acetamide moiety, affecting the compound's formulation and bioavailability. Studies often involve computational modeling to predict these properties before synthesis, guiding the selection of derivatives with optimal pharmacokinetic profiles (Yadav et al., 2017).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological targets of "2-[(6-Amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide" depend on its chemical structure. The presence of the benzothiazole ring and the acetamide linkage suggests potential biological activities, including interaction with enzymes and receptors. The compound's reactivity towards nucleophiles and electrophiles, combined with the potential for redox reactions involving the sulfur atom, play a significant role in its biological mechanisms of action (Kazuta et al., 2003).

properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c13-7-1-4-9-10(5-7)18-12(15-9)17-6-11(16)14-8-2-3-8/h1,4-5,8H,2-3,6,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYMKZYGPBNBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide

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